Comparative Anti-HAdV Potency and Selectivity: Derivative 15 vs. Niclosamide
In a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues incorporating the 4-amino-2-chlorophenyl pharmacophore, compound 15 demonstrated significantly improved anti-HAdV activity and selectivity compared to the lead compound niclosamide. Eight compounds (including compound 15) exhibited selectivity indexes (SI) exceeding 100 relative to niclosamide [1]. Notably, compound 15 showed a sub-micromolar IC50 of 0.27 μM against HAdV, coupled with a substantially reduced cytotoxicity profile (CC50 = 156.8 μM) [2].
| Evidence Dimension | Anti-HAdV activity (IC50) and Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | Derivative 15 IC50 = 0.27 μM, CC50 = 156.8 μM |
| Comparator Or Baseline | Niclosamide (baseline lead compound; SI < 100) |
| Quantified Difference | Selectivity Index (SI) > 100 for eight derivatives including compound 15 vs. niclosamide baseline |
| Conditions | In vitro HAdV infection assay; cell viability measured by MTS assay |
Why This Matters
The superior selectivity index (SI > 100) and favorable therapeutic window (CC50/IC50 ≈ 581) of derivatives containing the 4-amino-2-chlorophenyl moiety, compared to niclosamide, justify prioritization of this scaffold for HAdV inhibitor development programs.
- [1] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. J Med Chem. 2020;63(21):12830-12852. View Source
- [2] Xu J, et al. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. ScienceDirect Abstract. View Source
